C.I. Disperse Orange 60
Description
Properties
CAS No. |
12270-44-9 |
|---|---|
Molecular Formula |
C10H20O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Disperse Dyes
Structural and Functional Group Comparisons
| Compound | CAS Number | Molecular Formula | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| C.I. Disperse Orange 60 | 61969-47-9 | C₁₈H₁₀N₂O | Isoindolo-perimidinone | Plastics, polyester textiles |
| C.I. Disperse Orange 62 | Not explicitly provided | Likely azo-nitro derivative | Azo (-N=N-), nitro (-NO₂) | Textiles, electrochemical studies |
| C.I. Disperse Orange 30 | 12223-23-3 | Not provided | Presumed azo-based | Textiles (limited data) |
| C.I. Disperse Orange 44 | 4058-30-4 | Not provided | Azo-based | Textiles, specialty coatings |
Structural Insights :
- Disperse Orange 60 lacks azo or nitro groups, relying on its fused aromatic system for color generation. This contrasts with Disperse Orange 62 , which contains both azo and nitro groups, enabling dual reduction pathways (azo cleavage at -1,000 mV and nitro-to-amine conversion at -1,400 mV vs. Ag/AgCl) .
Electrochemical Behavior
Key Findings for C.I. Disperse Orange 62 (DO62):
- Reduction Peaks : Two irreversible cathodic peaks in cyclic voltammetry (CV):
- Current Density: DMF/LiCl electrolyte: 0.52 mA cm⁻² (normalized at Pt electrode, 50 mV/s). Aqueous electrolyte (with CET surfactant): 2.85 mA cm⁻² due to reduced particle aggregation .
- Surface-Active Agents : Cationic surfactant N-cetyl-N,N,N-trimethylammonium bromide (CET) enhances dispersion stability (particle size ↓ from 81.3 μm to 52.0 μm) and current density by 160% .
Contrast with DO60 :
- No electrochemical data is provided for DO60, but its lack of reducible azo/nitro groups suggests it is less reactive in reductive environments compared to DO62. This makes DO60 more stable in applications requiring prolonged exposure to reducing agents .
Solubility and Dispersion Properties
Critical Notes:
- Both dyes require dispersion aids for aqueous applications. DO62’s dispersion efficiency is highly dependent on surfactants and preparation methods (e.g., precipitation from DMF increases active surface area) .
- DO60’s superior thermal stability makes it preferable for high-temperature plastic molding, whereas DO62’s reducibility is exploited in textile decolorization studies .
Preparation Methods
Ugi Four-Component Reaction
Recent patents describe a novel approach using the Ugi reaction to synthesize disperse dye precursors. In this method, aldehyde , aniline , formic acid , and cyclohexyl isocyanide react in an organic solvent (e.g., methanol) to form a bis-amide intermediate. For instance, benzaldehyde derivatives condense with aniline and isocyanides at room temperature, achieving near-quantitative yields.
Representative reaction equation :
Hydrolysis and Diazonium Coupling
The Ugi product undergoes selective hydrolysis in alcoholic solvents with hydrochloric acid, cleaving the amide bond to generate a primary amine. This amine is then diazotized and coupled with 2,6-dichloro-4-nitrophenyl diazonium salt , forming a disperse dye with enhanced solubility and thermal stability.
Optimized hydrolysis conditions :
| Component | Percentage (wt%) |
|---|---|
| Dye structures I–IV | 40–60 |
| Sodium lignosulfonate B | 20–30 |
| Diffusion agent MF | 5–10 |
| Moisture | ≤5 |
Ecological and Performance Considerations
Halogen-Free Formulations
Modern disperse orange dyes prioritize ecological safety by eliminating regulated substances such as pentachlorophenol and brominated compounds. Patented mixtures confirm compliance with Oeko-Tex Standard 100 through gas chromatography-mass spectrometry (GC-MS) analysis.
Alkali Resistance
Dye stability in alkaline environments (pH 9–11) is critical for textile printing. Blending methoxy- and nitro-substituted azo dyes improves resistance to hydrolysis, with colorfastness ratings exceeding 4–5 on the ISO 105-C06 scale.
Comparative Analysis of Synthetic Routes
Traditional vs. Ugi-Based Methods
| Parameter | Diazotization-Coupling | Ugi-Hydrolysis-Coupling |
|---|---|---|
| Reaction steps | 2 | 3 |
| Typical yield | 85–92% | 90–96% |
| Halogen content | Variable | <10 ppm |
| Scalability | High | Moderate |
Q & A
Q. What protocols optimize the extraction of this compound from textile wastewater for toxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
